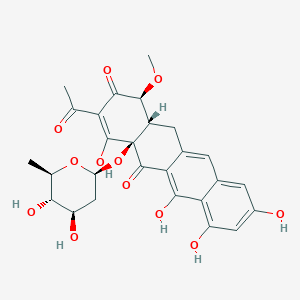
Ácido 4,4-bis(4-fluorofenil)butanoico
Descripción general
Descripción
4,4-Bis(4-fluorophenyl)butyric acid, also known as 4,4-Bis(4-fluorophenyl)butyric acid, is a useful research compound. Its molecular formula is C16H14F2O2 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Bis(4-fluorophenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Bis(4-fluorophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(4-fluorophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de SHMT
Ácido 4,4-bis(4-fluorofenil)butanoico: se ha identificado como un inhibidor de la serina hidroximetiltransferasa (SHMT), una enzima involucrada en la vía del metabolismo del folato {svg_1}. La SHMT juega un papel crucial en el metabolismo de un carbono que es esencial para la síntesis y reparación del ADN. Al inhibir la SHMT, este compuesto se puede utilizar para estudiar varios aspectos del metabolismo celular y tiene posibles implicaciones terapéuticas en el tratamiento del cáncer, donde el metabolismo del folato a menudo está desregulado.
Cristalografía y análisis estructural
El compuesto se ha utilizado en inspecciones de monocristales e investigaciones de superficie de Hirshfeld {svg_2}. Estos estudios son vitales para comprender la estructura molecular y cristalina de los nuevos derivados, lo que puede ayudar aún más en el diseño de nuevos compuestos con las propiedades físicas y químicas deseadas. El análisis estructural detallado también puede contribuir al desarrollo de fármacos al proporcionar información sobre las interacciones de unión dentro de los sitios diana.
Síntesis de ligandos orgánicos
Los ácidos carboxílicos, como el ácido 4,4-bis(4-fluorofenil)butanoico, son ligandos orgánicos importantes en la química de coordinación {svg_3}. Pueden formar complejos con una variedad de metales de transición, que tienen amplias aplicaciones en bioquímica y catálisis. La capacidad de formar enlaces monodentados, bidentados y puente los hace versátiles para crear estructuras complejas con funciones específicas.
Química medicinal
Los derivados de los ácidos carboxílicos han mostrado un amplio espectro de aplicaciones medicinales {svg_4}. Por ejemplo, el ácido 4,4-bis(4-fluorofenil)butanoico podría utilizarse para la producción de co-cristales orgánicos con posibles aplicaciones en química medicinal, como agentes antidiabéticos para el tratamiento de la diabetes mellitus no insulinodependiente.
Estudios de interacción no covalente
El empaquetamiento cristalino del compuesto está estabilizado por diversas interacciones no covalentes, que pueden explorarse mediante el análisis de la superficie de Hirshfeld {svg_5}. Comprender estas interacciones es crucial para el desarrollo de nuevos materiales y fármacos, ya que juegan un papel importante en la estabilidad y las propiedades de los cristales moleculares.
Química sintética
This compound: se utiliza en rutas sintéticas para varios compuestos químicos {svg_6}. Sirve como un bloque de construcción en la síntesis orgánica, donde se puede transformar en diferentes grupos funcionales, lo que lleva a una amplia gama de productos con diversas aplicaciones en productos farmacéuticos y ciencia de materiales.
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may act as a chemical chaperone and a histone deacetylase (hdac) inhibitor . As a chemical chaperone, it may help in the proper folding of proteins and prevent their aggregation. As an HDAC inhibitor, it may regulate gene expression by modifying the acetylation status of histones .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may influence pathways related to gene expression and protein function .
Result of Action
As a potential hdac inhibitor, it may influence gene expression and protein function, which could have various downstream effects on cellular processes .
Análisis Bioquímico
Biochemical Properties
4,4-Bis(4-fluorophenyl)butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. The interaction between 4,4-Bis(4-fluorophenyl)butyric acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 4,4-Bis(4-fluorophenyl)butyric acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Bis(4-fluorophenyl)butyric acid has been shown to affect the expression of genes involved in the regulation of cell growth and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4,4-Bis(4-fluorophenyl)butyric acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of 4,4-Bis(4-fluorophenyl)butyric acid to cytochrome P450 can inhibit its activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Bis(4-fluorophenyl)butyric acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Bis(4-fluorophenyl)butyric acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Bis(4-fluorophenyl)butyric acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,4-Bis(4-fluorophenyl)butyric acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The interaction with cytochrome P450 can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, 4,4-Bis(4-fluorophenyl)butyric acid can influence the activity of other metabolic enzymes, further affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4,4-Bis(4-fluorophenyl)butyric acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 4,4-Bis(4-fluorophenyl)butyric acid can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,4-Bis(4-fluorophenyl)butyric acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The precise localization of 4,4-Bis(4-fluorophenyl)butyric acid within cells is essential for understanding its biochemical effects .
Propiedades
IUPAC Name |
4,4-bis(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWJIAAVVXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174702 | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-52-6 | |
| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main metabolic pathway of pimozide in humans, and how is 4,4-Bis(4-fluorophenyl)butanoic acid involved?
A1: Pimozide is primarily metabolized via N-dealkylation in humans []. This process cleaves the pimozide molecule, resulting in two main metabolites: 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) and 4,4-Bis(4-fluorophenyl)butanoic acid [].
Q2: The research mentions that the formation of DHPBI from pimozide follows biphasic kinetics. What does this suggest about the enzymes involved?
A2: The biphasic kinetics observed in DHPBI formation implies the involvement of at least two different enzymes with varying affinities for pimozide []. The study identified these as high-affinity and low-affinity components, with CYP3A4 playing a major role in the high-affinity pathway [].
Q3: The provided research articles mention a specific challenge in the synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid. What is this challenge, and what solution is proposed?
A3: The synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid, often via a Friedel-Crafts reaction, can result in the formation of an undesired ortho isomer [, ]. This isomer poses a challenge in obtaining a pure product. To address this, a sulfonation method is proposed to selectively remove the ortho isomer, leading to a higher purity of the desired 4,4-Bis(4-fluorophenyl)butanoic acid [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















